1-Cyclopropyl-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-methylpropan-1-amine is an organic compound with the molecular formula C7H15N. It is a cycloalkane derivative featuring a cyclopropyl group attached to a methylpropan-1-amine structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with methylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into cyclopropylmethylamine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Various substituted cyclopropylmethylamines.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. It may also participate in cyclopropane ring-opening reactions, facilitated by enzymatic nucleophiles, leading to the formation of reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Cyclopropylmethylamine: Similar structure but lacks the methyl group on the propan-1-amine chain.
2-Cyclopropyl-2-methylpropan-1-amine: A positional isomer with the cyclopropyl group attached to a different carbon atom
Uniqueness: 1-Cyclopropyl-2-methylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its cyclopropyl group provides steric hindrance and electronic effects that influence its interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H15N |
---|---|
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
1-cyclopropyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-5(2)7(8)6-3-4-6/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
CBPAZAKGLBSTBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.